molecular formula C32H30N4 B1209326 N,N'-Bis(9-acridinyl)-1,6-hexanediamine CAS No. 58903-52-9

N,N'-Bis(9-acridinyl)-1,6-hexanediamine

Cat. No.: B1209326
CAS No.: 58903-52-9
M. Wt: 470.6 g/mol
InChI Key: FZSBSJDISGQMLW-UHFFFAOYSA-N
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Description

N,N'-Bis(9-acridinyl)-1,6-hexanediamine is a diacridine derivative synthesized via the reaction of 1,6-hexanediamine with 9-chloroacridine or its derivatives. This compound is characterized by two 9-acridinyl moieties linked by a hexanediamine backbone, enabling bis-intercalation into DNA. It exhibits potent cytostatic activity against Cloudman melanoma cells in vitro, attributed to its ability to disrupt DNA replication through intercalation . However, its schistosomicidal activity against Schistosoma mansoni in mice was found to be negligible . The compound’s efficacy is influenced by the amine backbone length and substituent modifications, as observed in related derivatives.

Properties

CAS No.

58903-52-9

Molecular Formula

C32H30N4

Molecular Weight

470.6 g/mol

IUPAC Name

N,N'-di(acridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C32H30N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3-10,13-20H,1-2,11-12,21-22H2,(H,33,35)(H,34,36)

InChI Key

FZSBSJDISGQMLW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Other CAS No.

58903-52-9

Synonyms

NSC 210733
NSC-210733

Origin of Product

United States

Comparison with Similar Compounds

Pyridylmethyl-Substituted Derivatives
  • N,N′-Bis(4-pyridylmethyl)-1,6-hexanediamine : Used as a bridging ligand (BL) in heterobinuclear Ru/Re complexes, this derivative modulates DNA photocleavage properties. The linker’s rigidity and electronic properties influence excited-state dynamics, enhancing DNA cleavage efficiency compared to simpler dipyridyl alkane ligands .
  • N,N′-Bis(2-pyridylmethyl)-1,6-hexanediamine : Forms helical polyrotaxanes with Ag⁺ ions and cucurbit[6]uril macrocycles. The 2-pyridylmethyl groups enable chirality-dependent supramolecular assembly, highlighting structural versatility for materials science applications .
Methoxy-Acridinyl Derivatives
  • N,N′-Bis(3-methoxyacridin-9-yl)-1,6-hexanediamine: Methoxy substitution at the 3-position of the acridine ring alters DNA binding kinetics.
Alkyl-Substituted Derivatives
  • N,N′-Dimethyl-1,6-hexanediamine : Diverges from biomedical applications, demonstrating high CO₂ absorption capacity (0.85 mol CO₂/mol amine) due to its secondary amine groups and six-carbon chain. This structural feature minimizes steric hindrance, enabling efficient CO₂ capture in environmental applications .

Backbone Modifications and Functional Outcomes

Tri- and Tetraamine Derivatives

Derivatives with tri- or tetraamine backbones (e.g., bis(3-aminopropyl)amine) exhibit stronger cytostatic activity than diamine-based analogs. The increased amine density likely enhances DNA crosslinking or intercalation, as seen in 9-acridinyl derivatives .

Neurotrophic Activity in Polyamine Analogs
  • N,N′-Bis(3-aminopropyl)-1,6-hexanediamine: Lacks neurotrophic activity in rat hippocampal neurons, emphasizing the necessity of a central butanediamine structure for neurotrophic effects. This highlights the critical role of backbone geometry in biological function .
Tetraamine Disulfides
  • Pyrextramine (N,N′′-(dithiodi-2,1-ethanediyl)bis[N′-(pyrrol-2-ylmethyl)-1,6-hexanediamine]): Demonstrates irreversible α₁-adrenoreceptor blocking activity with higher specificity than benextramine. The pyrrolylmethyl substituents optimize receptor affinity, underscoring substituent-driven pharmacological targeting .

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